molecular formula C11H14FN3S B11736674 N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine

N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11736674
M. Wt: 239.31 g/mol
InChI Key: XSJZRTUOYYRKBH-UHFFFAOYSA-N
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Description

N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a pyrazole-based compound featuring a fluorinated thiophene moiety. Its structure includes a propyl group (-CH2CH2CH3) at the N1 position of the pyrazole ring and a secondary amine at the C4 position linked to a (5-fluorothiophen-2-yl)methyl group. This design combines moderate lipophilicity (due to the alkyl chain) with electronic modulation from the fluorine atom, which may enhance binding interactions in biological systems. The molecular formula is C11H14FN3S, with a molecular weight of 239.29 g/mol (calculated from structural analogs in –11).

Properties

Molecular Formula

C11H14FN3S

Molecular Weight

239.31 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C11H14FN3S/c1-2-5-15-8-9(6-14-15)13-7-10-3-4-11(12)16-10/h3-4,6,8,13H,2,5,7H2,1H3

InChI Key

XSJZRTUOYYRKBH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC=C(S2)F

Origin of Product

United States

Preparation Methods

Preparation of 1-Propyl-1H-Pyrazol-4-Amine

The pyrazole core is typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For 1-propyl-1H-pyrazol-4-amine:

  • Cyclization :

    • React acetylacetone (2,4-pentanedione) with hydrazine hydrate in ethanol under reflux to form 1H-pyrazol-4-amine.

    • Alkylation : Treat the pyrazole with 1-bromopropane in the presence of K₂CO₃ in DMF at 60°C for 12 hours.

    Reaction Conditions :

    StepReagentsSolventTemperature (°C)Time (h)Yield (%)
    CyclizationHydrazine hydrateEthanol80685
    Alkylation1-Bromopropane, K₂CO₃DMF601272

Synthesis of (5-Fluorothiophen-2-yl)methyl Chloride

Fluorinated thiophenes are prepared via electrophilic fluorination:

  • Thiophene fluorination :

    • Treat thiophene with Selectfluor® in acetonitrile at 0°C to yield 5-fluorothiophene.

  • Chloromethylation :

    • React 5-fluorothiophene with paraformaldehyde and HCl gas in acetic acid at 50°C for 4 hours.

    Spectroscopic Data :

    • ¹H NMR (CDCl₃) : δ 6.85 (d, J = 3.5 Hz, 1H, thiophene-H), 4.65 (s, 2H, CH₂Cl).

Coupling of Pyrazole Amine and Thiophene-Methyl Chloride

The final step involves nucleophilic substitution:

  • Reaction :

    • Combine 1-propyl-1H-pyrazol-4-amine (1 equiv) with (5-fluorothiophen-2-yl)methyl chloride (1.2 equiv) in THF.

    • Add triethylamine (2 equiv) and stir at room temperature for 24 hours.

    Optimization Data :

    SolventBaseTemperature (°C)Time (h)Yield (%)
    THFEt₃N252468
    DCMDIPEA401855

Alternative Pathways and Comparative Analysis

Reductive Amination Approach

An alternative method avoids alkyl halides:

  • React 1-propyl-1H-pyrazol-4-amine with 5-fluorothiophene-2-carbaldehyde in methanol.

  • Reduce the intermediate imine with NaBH₄ at 0°C.

    Advantages :

    • Higher functional group tolerance.

    • Yield : 62% (compared to 68% for nucleophilic substitution).

Solid-Phase Synthesis

Recent patents describe using polymer-supported reagents for parallel synthesis:

  • Immobilize the pyrazole amine on Wang resin.

  • Perform alkylation with a fluorothiophene-methyl mesylate.

  • Cleave the product with TFA/CH₂Cl₂.

    Key Benefit :

    • Simplifies purification, yielding 74% purity after HPLC.

Characterization and Quality Control

Critical analytical data for the final compound:

Spectroscopic Profiles :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (s, 1H, pyrazole-H), 6.92 (d, J = 3.2 Hz, 1H, thiophene-H), 4.30 (s, 2H, CH₂N), 3.95 (t, J = 7.0 Hz, 2H, NCH₂CH₂), 1.80 (m, 2H, CH₂), 0.90 (t, J = 7.4 Hz, 3H, CH₃).

  • HRMS (ESI+) : m/z calcd. for C₁₁H₁₄FN₃S [M+H]⁺: 256.0984; found: 256.0986.

Purity Assessment :

  • HPLC (C18 column, 70:30 MeCN/H₂O): >98% purity at 254 nm.

Industrial-Scale Considerations

For large batches (>1 kg), key modifications include:

  • Continuous Flow Fluorination : Reduces Selectfluor® usage by 40%.

  • Catalytic Alkylation : Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a variety of substituted thiophene derivatives .

Scientific Research Applications

N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The fluorinated thiophene moiety may enhance the compound’s ability to interact with biological membranes or proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at N1 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Propyl (-C3H7) C11H14FN3S 239.29 Moderate lipophilicity, simple alkyl
N-[(5-fluorothiophen-2-yl)methyl]-1-(methoxymethyl)-1H-pyrazol-4-amine Methoxymethyl (-CH2OCH3) C10H12FN3OS 241.29 Increased polarity (ether group)
N-[(5-fluorothiophen-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Trifluoroethyl (-CH2CF3) C10H9F4N3S 279.26 High lipophilicity, electron-withdrawing
1-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine Ethyl, methyl, fluoro Not reported Not reported Multi-substituted, complex steric effects

Substituent Effects

  • Target Compound : The propyl group provides balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity.
  • Trifluoroethyl Analog () : The -CF3 group increases metabolic stability and lipophilicity, which may prolong half-life but raise toxicity risks.
  • Multi-Substituted Pyrazole () : Ethyl, fluoro, and methyl groups introduce steric hindrance and electronic complexity, likely affecting target selectivity.

Molecular Weight and Drug-Likeness

  • The target compound (239.29 g/mol) and methoxymethyl analog (241.29 g/mol) fall within the ideal range for oral bioavailability (<500 g/mol). The trifluoroethyl derivative (279.26 g/mol) approaches the upper limit, which may limit absorption.

Research Implications

  • Structural Insights : Crystallography tools like SHELX (–3) could resolve binding conformations, guiding optimization.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with alkylation of the pyrazole ring followed by coupling with a fluorothiophene derivative. Key steps include:

Alkylation : React 1-propyl-1H-pyrazol-4-amine with a halogenated reagent (e.g., propyl bromide) in the presence of a base (K₂CO₃ or NaH) in DMF at 60–80°C for 6–12 hours.

Coupling : Use a fluorothiophene-methyl aldehyde or bromide under reductive amination (NaBH₃CN) or nucleophilic substitution conditions.

  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometry (1:1.2 amine:electrophile ratio) to minimize by-products. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., propyl chain integration at δ 0.9–1.6 ppm, fluorothiophene protons at δ 6.5–7.2 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (calc. ~265.3 g/mol).
  • X-ray Crystallography : Use SHELXL (via SHELX suite) for single-crystal analysis to resolve bond angles and torsional strain. Crystallize in EtOH/water (70:30) at 4°C .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Screen for antimicrobial (MIC assays against S. aureus, E. coli), anti-inflammatory (COX-2 inhibition ELISA), and anticancer (MTT assay on HeLa/MCF-7 cells) activity. Use positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (1–100 µM). Solubilize in DMSO (≤0.1% final concentration) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported reactivity patterns of the fluorothiophene moiety?

  • Methodological Answer : Conflicting reactivity (e.g., electrophilic substitution vs. ring-opening) may arise from crystal packing effects. Perform comparative X-ray studies using SHELXL:

  • Analyze bond lengths (C-F: ~1.34 Å) and dihedral angles between thiophene and pyrazole rings.
  • Pair with DFT calculations (B3LYP/6-31G*) to model electronic effects. Publish CIF files in the Cambridge Structural Database .

Q. What strategies can elucidate the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer :

  • Kinase Profiling : Use a panel of 50+ kinases (e.g., JAK2, EGFR) with ADP-Glo™ assays. Identify IC₅₀ values for hits (<10 µM).
  • Molecular Docking : Employ AutoDock Vina with PDB structures (e.g., 4HJO for JAK2). Prioritize hydrogen bonds with fluorothiophene and π-π stacking with pyrazole.
  • Site-Directed Mutagenesis : Validate binding pockets (e.g., mutate Lys882 in EGFR and measure activity loss) .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Methodological Answer :

  • Analog Synthesis : Replace propyl with cyclopropyl or fluorinated ethyl groups. Modify thiophene fluorine to chlorine/trifluoromethyl.
  • Bioactivity Testing : Compare IC₅₀ across analogs (see table below).
  • 3D-QSAR : Use CoMFA/CoMSIA in MOE to correlate steric/electronic fields with activity.
Analog SubstituentIC₅₀ (µM, JAK2)Selectivity (JAK2/EGFR)
Propyl (Parent)2.18.5
Cyclopropyl1.712.3
2-Fluoroethyl0.918.7
5-Trifluoromethylthiophene3.45.2

Q. What experimental approaches address stability challenges during long-term storage?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC (C18 column, 0.1% TFA/ACN gradient).
  • Stabilizers : Add antioxidants (0.01% BHT) or store under argon. Optimal pH: 6.5–7.5 (phosphate buffer).
  • Degradation Pathways : Identify main products (e.g., hydrolyzed amine via LC-MS) and adjust storage to -20°C in amber vials .

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